2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide
Description
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Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-13(15(22)18-8-10-24-2)21-9-4-5-12(17(21)23)16-19-14(20-25-16)11-6-7-11/h4-5,9,11,13H,3,6-8,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYLEWPMLJEJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=CC=C(C1=O)C2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus. .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various targets and cause changes in their function.
Biochemical Pathways
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been identified as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors.
Biological Activity
The compound 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide is a derivative of the 1,2,4-oxadiazole family, known for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown inhibitory effects against various cancer cell lines. A study reported that oxadiazole derivatives had IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a key enzyme in DNA synthesis .
Antimicrobial Activity
The antimicrobial efficacy of 1,2,4-oxadiazole derivatives has been well-documented. Compounds with similar structures have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited strong antibacterial effects against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .
Anti-inflammatory and Analgesic Properties
Compounds within the oxadiazole class have also been noted for their anti-inflammatory and analgesic activities. They inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory process .
The biological activity of 1,2,4-oxadiazole derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer proliferation and microbial resistance.
- Membrane Permeability : The lipophilicity of these compounds allows them to penetrate cell membranes effectively, enhancing their bioavailability and therapeutic potential .
Case Studies
-
Anticancer Study : A specific study investigated the anticancer potential of a related oxadiazole compound on human colon adenocarcinoma (HCT116) cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
Compound Cell Line IC50 (µM) Oxadiazole Derivative A HCT116 10 Oxadiazole Derivative B MCF7 15 -
Antimicrobial Activity : Another study evaluated the antimicrobial effects of several oxadiazole derivatives against common pathogens.
Pathogen MIC (µg/mL) Bacillus cereus 5 Staphylococcus aureus 10 Escherichia coli 20
Scientific Research Applications
Anticancer Properties
Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound have demonstrated selective inhibition against various carbonic anhydrases (CAs), which are implicated in tumor progression. Notably, certain derivatives exhibited nanomolar to picomolar inhibitory concentrations against cancer-related CAs (hCA IX and XII) .
Case Study: Selective Inhibition of Carbonic Anhydrases
| Compound | hCA IX IC (pM) | hCA II IC (nM) |
|---|---|---|
| Compound A | 89 | 0.75 |
| Compound B | 120 | 1.5 |
| Target Compound | TBD | TBD |
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, oxadiazole derivatives have shown significant activity against HDACs with IC values in the low nanomolar range .
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. Some studies have reported that specific oxadiazole compounds exhibit potent activity against Gram-positive bacteria, demonstrating their potential as new antibiotic agents .
Case Study: Antimicrobial Efficacy
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound A | 8 µg/mL |
| Compound B | 16 µg/mL |
| Target Compound | TBD |
Drug Design and Synthesis
The synthesis of oxadiazole derivatives like the target compound involves various methodologies including cyclization reactions and functional group modifications. The incorporation of cyclopropyl groups has been noted to enhance biological activity due to increased lipophilicity and improved binding interactions with biological targets .
Q & A
Q. How can researchers mitigate off-target effects in biological studies?
- Methodological Answer :
- Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins CEREP panel) .
- CRISPR off-target analysis : Use GUIDE-seq or Digenome-seq to assess genome-wide specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
